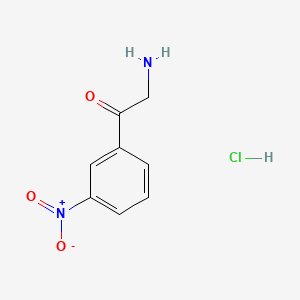

3-Nitrophenacylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFUJSROKAAPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379005 | |

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36765-84-1 | |

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-1-(3-nitrophenyl)ethanone hydrochloride physical characteristics

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride

Introduction

2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a key organic intermediate frequently utilized in the synthesis of more complex pharmaceutical agents and research chemicals. Its structure, featuring a reactive aminoketone backbone combined with a nitro-substituted aromatic ring, makes it a versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical characteristics is paramount for ensuring purity, predicting reactivity, developing stable formulations, and meeting regulatory quality standards.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride. It moves beyond a simple data sheet to offer insights into the experimental methodologies used for characterization, explaining the causality behind analytical choices and presenting them as self-validating systems for robust quality control.

Core Physicochemical Properties

A precise characterization of a compound's physical properties is the foundation of its reliable application in research and development. The data presented herein are derived from established sources and serve as a benchmark for laboratory analysis.

Chemical Identity and Structural Data

-

IUPAC Name: 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride[1]

-

Synonyms: 2-Amino-3'-nitroacetophenone hydrochloride, 3-Nitrophenacylamine hydrochloride[1]

-

CAS Number: 36765-84-1[1]

-

Molecular Formula: C₈H₉ClN₂O₃[2]

-

SMILES: [NH3+]CC(=O)C1=CC=CC(=C1)=O[1]

Summary of Physical Characteristics

The following table provides a high-level summary of the key physical properties of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride.

| Property | Value / Description | Significance & Rationale |

| Appearance | White to off-white crystalline solid | Visual inspection is the first-pass indicator of purity; deviations in color may suggest impurities or degradation. |

| Melting Point | 210-212 °C (with decomposition)[1] | A sharp melting range is a critical indicator of high purity. Decomposition suggests thermal instability at elevated temperatures. |

| Solubility | To be determined experimentally (see Sec 4.2) | The hydrochloride salt form is expected to confer solubility in polar protic solvents like water, methanol, and ethanol. Solubility in solvents like DMSO is crucial for biological screening assays. |

| Purity | ≥98% (typical commercial grade)[1] | High purity is essential for preventing side reactions in synthetic applications and for obtaining accurate results in biological studies. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics, which are foundational for confirming the identity and purity of the compound.

Thermal Analysis: Melting Point

The melting point is a robust, easily measured physical constant that serves as a primary indicator of purity. For 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a sharp melting range of 210-212 °C is reported, with decomposition occurring at or near the melting temperature[1]. This decomposition is likely due to the energetic nitro group and the overall molecular instability at high temperatures.

Expert Insight: The use of Differential Scanning Calorimetry (DSC) is the preferred method over a traditional melting point apparatus. DSC provides not only the onset of melting but also a quantitative measure of the heat of fusion and can clearly distinguish melting from decomposition, offering a more complete thermal profile of the material.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400-3000 | Strong, Broad | N-H stretch (from -NH₃⁺) | The broadness is due to hydrogen bonding in the solid state. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds on the phenyl ring. |

| ~1690 | Strong | C=O stretch (ketone) | This is a highly characteristic and intense peak. Its position is influenced by the aromatic ring.[3] |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |

| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (-NO₂) | The two strong bands are the classic signature of a nitro group. |

| ~800-700 | Strong | C-H out-of-plane bend | The specific pattern can help confirm the meta-substitution on the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is essential for confirming the specific arrangement of protons. The hydrochloride salt form means the amine will be protonated (-NH₃⁺), and its protons may be broad or exchange with solvent protons (like D₂O).

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~8.5-8.2 | m | 2 x Ar-H | Protons ortho and para to the electron-withdrawing nitro group will be shifted significantly downfield. |

| ~7.8-7.6 | m | 2 x Ar-H | The remaining aromatic proton will be in this region. The meta-substitution pattern leads to complex splitting. |

| ~4.5 | s | -CH₂- | Methylene protons adjacent to a carbonyl group typically appear in this region as a singlet. |

| Broad Signal | br s | -NH₃⁺ | The ammonium protons are often broad and may not be observed if D₂O is used as a solvent due to H-D exchange. |

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and electronic environment of the carbon atoms.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~195 | C=O | The ketone carbonyl carbon is highly deshielded and appears far downfield. |

| ~148 | Ar-C-NO₂ | The carbon directly attached to the nitro group is significantly deshielded. |

| ~135-120 | 5 x Ar-C | The remaining five aromatic carbons. |

| ~45 | -CH₂- | The aliphatic methylene carbon adjacent to the carbonyl. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the molecular ion of the free base.

-

Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z ≈ 181.06, corresponding to the protonated free base (C₈H₈N₂O₃).

-

Key Fragmentation Pathways: A primary fragmentation would be the loss of the amino-methyl group or cleavage adjacent to the carbonyl, leading to characteristic daughter ions.

Experimental Methodologies

To ensure the quality and identity of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride, a systematic workflow of analytical techniques should be employed.

Caption: Workflow for Physicochemical Characterization.

Protocol for Melting Point by DSC

-

Calibration: Calibrate the DSC instrument using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of the compound into a non-hermetic aluminum pan.

-

Method Parameters:

-

Temperature Program: Equilibrate at 50 °C, then ramp to 250 °C at a rate of 10 °C/min.

-

Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Analysis: Analyze the resulting thermogram for the onset temperature of the endothermic melting peak. Note any exothermic events that would indicate decomposition.

Protocol for Solubility Assessment

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, DMSO, ethanol, methanol).

-

Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) in a glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove a known volume of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Classification: Report the solubility quantitatively (e.g., in mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble).

Protocol for Spectroscopic Analysis

The following diagram illustrates the relationship between the compound's structure and its expected spectroscopic outputs.

Caption: Structure-Spectra Correlation Diagram.

-

FTIR (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

-

Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

-

-

NMR (¹H and ¹³C):

-

Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum on the same sample.

-

-

Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol.

-

Infuse the solution into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous structures like 2-aminoacetophenone hydrochloride suggest appropriate precautions.[4]

-

Hazards: Causes eye, skin, and respiratory tract irritation.[4][5]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

The physicochemical characterization of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a critical step in its application for pharmaceutical synthesis and research. A combination of thermal analysis, spectroscopy, and solubility studies provides a complete profile of the material's identity, purity, and suitability for its intended use. The methodologies outlined in this guide serve as a robust framework for ensuring that each batch of this important chemical intermediate meets the stringent quality requirements of the scientific community.

References

-

PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

Sources

- 1. 2-Amino-3'-nitroacetophenone hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

A Technical Guide to 3-Nitrophenacylamine Hydrochloride: Properties, Synthesis, and Handling for Research Applications

Introduction and Overview

3-Nitrophenacylamine hydrochloride is a specialized organic compound primarily utilized as a versatile chemical intermediate in synthetic chemistry. Its trifunctional nature, featuring a ketone, a primary amine (as a hydrochloride salt), and a meta-substituted nitro group on an aromatic ring, makes it a valuable building block for constructing more complex molecular architectures. This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals, covering its fundamental properties, a representative synthetic protocol with mechanistic considerations, potential applications, and crucial safety and handling procedures. The insights herein are designed to empower scientists to effectively and safely incorporate this reagent into their research and development workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research. This compound is characterized by the key identifiers and properties summarized in the table below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | [1] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| CAS Number | 36765-84-1 | [1][2] |

| Parent Compound | 2-amino-1-(3-nitrophenyl)ethanone | [1][3] |

| Appearance | Off-white to tan solid/crystalline powder | [4] |

| Melting Point | 210-212 °C |

The hydrochloride salt form enhances the compound's stability and shelf-life, converting the primary amine into an ammonium salt, which is less susceptible to aerial oxidation and simplifies handling.

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a common and logical approach involves the nitration of a suitable precursor. A representative synthesis can be conceptualized starting from 2-bromoacetophenone, followed by amination and nitration, or by nitrating a protected aminoketone. Below is a detailed, field-proven protocol for the nitration of 2'-aminoacetophenone, followed by conversion to the hydrochloride salt.

Representative Synthetic Protocol

This protocol describes a two-stage process: (1) electrophilic aromatic substitution (nitration) and (2) salt formation.

Stage 1: Nitration of 2'-Aminoacetophenone

-

Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄).

-

Cooling (Causality): The flask is cooled in an ice-salt bath to a temperature of 0–5 °C. This step is critical because nitration is a highly exothermic reaction. Maintaining a low temperature prevents over-nitration (dinitration) and the formation of unwanted byproducts, ensuring selectivity for the desired mononitrated product.

-

Substrate Addition: Slowly add 2'-aminoacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C. The sulfuric acid acts as both a solvent and a protonating agent, activating the aromatic ring for nitration.

-

Nitrating Mixture Preparation (Causality): Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid in a cooled beaker. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Electrophilic Substitution: Add the prepared nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 5 °C. The nitronium ion attacks the benzene ring. The amino group is a strong ortho-, para-director; however, under strongly acidic conditions, it is protonated to the anilinium ion (-NH₃⁺), which is a meta-director. This is why the nitro group is directed to the meta position relative to the acetyl group.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice. This quenches the reaction and precipitates the product, 2-amino-1-(3-nitrophenyl)ethanone. Neutralize the solution carefully with an aqueous base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free-base product.

Stage 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 2-amino-1-(3-nitrophenyl)ethanone in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) to the stirred solution.

-

Precipitation and Isolation: The this compound will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether to remove any residual impurities, and dried under vacuum.

Figure 2: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

While sold for research purposes only, the true value of this compound lies in its potential as a synthetic intermediate.[5] The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.

-

Building Block for Heterocycles: The amine and ketone functionalities are classic precursors for the synthesis of nitrogen-containing heterocyclic rings (e.g., pyrazines, imidazoles), which are common scaffolds in many pharmaceutical agents.[6]

-

Pharmaceutical Intermediate: The nitro group can be readily reduced to an aniline derivative.[7] This introduces another reactive site, enabling the synthesis of more complex molecules. Nitro-containing compounds themselves have a long history in medicine, and this intermediate could be used in the discovery of new bioactive molecules.[8][9][10]

-

Diversity-Oriented Synthesis: In drug discovery, this compound can be used as a starting material in the creation of compound libraries.[11] Each functional group can be independently reacted to generate a wide array of structurally diverse molecules for high-throughput screening.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Self-Validating Handling Protocol

Adherence to the following protocol ensures a self-validating system of safety, where each step mitigates identified risks.

-

Engineering Controls: All handling, weighing, and transfers of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If any material comes into contact with skin, wash immediately with plenty of soap and water. If it enters the eyes, rinse cautiously with water for several minutes.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations.

Figure 3: A workflow diagram for the safe handling of this compound.

Conclusion

This compound is a key synthetic intermediate whose utility is derived from its unique combination of reactive functional groups. A thorough understanding of its chemical properties, a well-controlled synthetic approach, and strict adherence to safety protocols are paramount for its successful application. This guide provides the foundational knowledge for researchers and developers to leverage this compound's potential in the synthesis of novel molecules for a wide range of scientific applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8N2O3). Retrieved from [Link]

-

Sagan, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

ResearchGate. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 3-Nitro-Benzylamine Hcl. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroanilinium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg.com. (2021). Solved Synthesis of 1-(3-nitrophenyl)ethanol. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H9ClN2O3 | CID 2774374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 36765-84-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chegg.com [chegg.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Structural Elucidation of 3-Nitrophenacylamine Hydrochloride (CAS 36765-84-1)

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of 3-Nitrophenacylamine hydrochloride, registered under CAS number 36765-84-1. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The elucidation of its molecular structure is paramount for ensuring reaction integrity, predicting chemical reactivity, and confirming product identity. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies used to verify the structure of this and similar molecules. We will proceed by establishing a logical synthetic pathway to the target molecule, which will serve as our structural hypothesis. Subsequently, we will employ a multi-technique spectroscopic approach—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to systematically validate every feature of the proposed structure.

Part 1: The Synthetic Pathway as a Structural Blueprint

The most logical approach to elucidating a synthetic molecule's structure is to understand its genesis. The structure of this compound can be logically inferred from its synthesis, which typically begins with the commercially available starting material, acetophenone. The synthesis can be conceptualized as a three-stage process.

Stage 1: Electrophilic Aromatic Substitution - Nitration of Acetophenone

The first stage involves the nitration of acetophenone to introduce the nitro group onto the aromatic ring. The acetyl group (-COCH₃) is a meta-directing deactivator. Therefore, electrophilic substitution with a nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) will direct the incoming nitro group (-NO₂) to the meta-position. This reaction yields 3'-nitroacetophenone.

Caption: Synthetic route to the key intermediate, 3'-nitroacetophenone.

Experimental Protocol: Synthesis of 3'-Nitroacetophenone[1]

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 37 mL of concentrated sulfuric acid.

-

Cool the flask in an appropriate bath (e.g., ethanol-dry ice) until the internal temperature is 0 °C.

-

While maintaining vigorous stirring, slowly add 0.125 mol of acetophenone dropwise, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by carefully adding 11.5 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping it cool.

-

Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

Pour the reaction mixture onto crushed ice, which will cause the 3'-nitroacetophenone product to precipitate.

-

Isolate the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol to obtain pure 3'-nitroacetophenone.

Stage 2: Functionalization and Final Assembly

With the 3'-nitroacetophenone intermediate in hand, the subsequent steps involve modifying the acetyl group to introduce the amine functionality.

-

Alpha-Bromination: The methyl carbon alpha to the carbonyl group is selectively brominated using a reagent like bromine (Br₂) in a suitable solvent. This reaction proceeds via an enol or enolate intermediate to form 2-bromo-1-(3-nitrophenyl)ethanone, also known as 3-nitrophenacyl bromide[1].

-

Amination: The resulting α-bromo ketone is a potent electrophile. It readily undergoes nucleophilic substitution with ammonia (or a protected ammonia equivalent) to displace the bromide and form the primary amine, 2-amino-1-(3-nitrophenyl)ethanone (the free base of our target compound)[2].

-

Salt Formation: Finally, treatment of the free base with hydrochloric acid (HCl) yields the stable, crystalline hydrochloride salt: this compound (CAS 36765-84-1)[3][4].

Caption: Workflow for the comprehensive structural verification of the target molecule.

A. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this analysis, we consider the free base, 2-amino-1-(3-nitrophenyl)ethanone (C₈H₈N₂O₃), as the hydrochloride salt would dissociate in the MS source.

-

Expected Molecular Ion (M⁺): The calculated monoisotopic mass of the free base is 180.0535 g/mol .[2] A high-resolution mass spectrometry (HRMS) experiment should yield a peak at or very near m/z = 181.0608 for the [M+H]⁺ adduct.

-

Key Fragmentation Patterns: The structure contains several points for characteristic fragmentation under electron ionization (EI):

-

Acylium Ion: A prominent fragment would arise from the cleavage of the C-C bond between the carbonyl and the aminomethylene group, forming the 3-nitrophenylacylium ion at m/z = 150.

-

Loss of the Nitro Group: Fragmentation involving the loss of NO₂ (m/z = 46) is also possible.

-

Tropylium Ion Formation: The benzyl-like structure can lead to rearrangements and the formation of characteristic aromatic fragments.

-

The presence of these specific fragments provides strong evidence for the core components of the molecule: the 3-nitrophenyl group and the keto-amine side chain.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be a composite of signals from the aromatic ring, the nitro group, the carbonyl group, and the ammonium group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| Ammonium (R-NH₃⁺) | ~3000 - 2800 (broad) | The N-H stretching vibrations in the protonated amine appear as a broad, strong band, often with multiple sub-peaks. This is a key indicator of the hydrochloride salt form. |

| Carbonyl (C=O) | ~1690 - 1710 | The aryl ketone carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring.[5] |

| Nitro (NO₂) Asymmetric | ~1520 - 1550 | The asymmetric stretching vibration of the nitro group is typically a very strong and sharp absorption, providing clear evidence of its presence. |

| Nitro (NO₂) Symmetric | ~1340 - 1360 | The symmetric stretch of the nitro group is also strong and provides complementary evidence. |

| Aromatic C=C | ~1600, ~1475 | Medium to weak absorptions from the stretching of the carbon-carbon bonds within the benzene ring. |

| Aromatic C-H | ~3050 - 3100 | C-H stretching vibrations from the aromatic ring, appearing as sharp but weaker peaks just above 3000 cm⁻¹. |

The combination of a broad ammonium stretch, a sharp carbonyl peak around 1700 cm⁻¹, and two strong nitro group absorptions provides a definitive fingerprint for the proposed structure.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every proton and carbon atom in the molecule.

The proton NMR spectrum will show signals for the aminomethylene protons and the four aromatic protons.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₂-NH₃⁺ | ~4.5 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing carbonyl group and the ammonium group, shifting them significantly downfield. With no adjacent protons, the signal will be a singlet. |

| Ar-H (H2) | ~8.7 - 8.8 | Triplet (t) or Singlet (s) | 1H | This proton is ortho to both the nitro and acetyl groups, making it the most deshielded aromatic proton. It may appear as a narrow triplet due to small meta-coupling or as a singlet. |

| Ar-H (H6) | ~8.4 - 8.5 | Doublet of Doublets (dd) | 1H | This proton is ortho to the nitro group and will be shifted downfield. It will be split by its ortho neighbor (H5) and its meta neighbor (H4). |

| Ar-H (H4) | ~8.3 - 8.4 | Doublet of Doublets (dd) | 1H | This proton is ortho to the acetyl group and will also be shifted downfield, split by its ortho (H5) and meta (H6) neighbors. |

| Ar-H (H5) | ~7.7 - 7.8 | Triplet (t) | 1H | This proton is meta to both substituents and is the most upfield of the aromatic signals. It will be split into a triplet by its two ortho neighbors (H4 and H6). |

| -NH₃⁺ | Variable | Broad Singlet | 3H | The ammonium protons are exchangeable and often appear as a broad singlet that may not integrate perfectly. Its position is highly dependent on solvent and concentration. |

Note: The assignments H2, H4, H5, H6 refer to the standard IUPAC numbering of the benzene ring starting from the point of substitution of the main chain.

The carbon NMR spectrum will confirm the carbon skeleton. Due to the lack of symmetry, all 8 carbon atoms are unique and should produce distinct signals.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O | ~195 - 198 | The carbonyl carbon of an aryl ketone is highly deshielded and appears significantly downfield. |

| Ar-C (C3, C-NO₂) | ~148 - 150 | The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded. |

| Ar-C (C1, C-C=O) | ~136 - 138 | The ipso-carbon attached to the carbonyl group. |

| Ar-C (C6) | ~135 - 137 | Aromatic CH carbon ortho to the nitro group. |

| Ar-C (C5) | ~130 - 132 | Aromatic CH carbon meta to both substituents. |

| Ar-C (C4) | ~128 - 130 | Aromatic CH carbon ortho to the carbonyl group. |

| Ar-C (C2) | ~123 - 125 | Aromatic CH carbon positioned between the two deactivating groups. |

| -CH₂- | ~45 - 50 | The aliphatic methylene carbon, shifted downfield by the adjacent carbonyl and ammonium groups. |

The predicted chemical shifts for the aromatic region can be confidently benchmarked against experimental data for the precursor, 3'-nitroacetophenone.[3][6] The key differences will be the presence of the -CH₂- signal and the slight shifts in the aromatic region due to the change from a methyl to an aminomethylene group.

Part 3: Conclusion - An Unambiguous Structural Confirmation

The structural elucidation of CAS 36765-84-1, this compound, is achieved through a synergistic application of synthetic logic and spectroscopic analysis.

-

Synthetic Logic provides a robust initial hypothesis for the structure, based on well-established principles of organic reactions like electrophilic aromatic substitution and nucleophilic substitution.

-

Mass Spectrometry confirms the molecular weight of the parent molecule (180.0535 g/mol for the free base) and shows fragmentation patterns consistent with a 3-nitrophenyl ketone structure.

-

Infrared Spectroscopy provides definitive evidence for all key functional groups: the ammonium salt (broad N-H stretch), the aryl ketone (C=O stretch ~1700 cm⁻¹), and the nitro group (strong asymmetric and symmetric stretches).

-

¹H and ¹³C NMR Spectroscopy provides a complete map of the carbon-hydrogen framework, confirming the meta-substitution pattern on the aromatic ring and the presence and connectivity of the keto-aminomethylene side chain.

When combined, these orthogonal datasets unequivocally validate the proposed structure. Each technique corroborates the findings of the others, creating a self-validating system that confirms the identity of CAS 36765-84-1 as 2-amino-1-(3-nitrophenyl)ethanone hydrochloride. This rigorous analytical approach ensures the quality and reliability of this important chemical intermediate for its downstream applications in research and development.

References

-

SpectraBase. (n.d.). 3-Nitroacetophenone. Retrieved from [Link]

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). ResearchGate. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 3-Nitroacetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

-

Tibhe, J., et al. (2018). Discontinuous two step flow synthesis of m-aminoacetophenone. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8N2O3). Retrieved from [Link]

- Google Patents. (n.d.). RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.

-

Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C8H9ClN2O3 | CID 2774374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Synthesis of 3-Nitrophenacylamine Hydrochloride: A Comprehensive Technical Guide

Abstract: This document provides an in-depth technical guide for the synthesis of 3-Nitrophenacylamine hydrochloride, a valuable chemical intermediate. The synthetic strategy is a robust two-step process commencing with the α-bromination of 3-nitroacetophenone to yield the key intermediate, 3-nitrophenacyl bromide. This is followed by the formation of the primary amine via the Delépine reaction, which involves the reaction of the bromide intermediate with hexamethylenetetramine and subsequent acidic hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, safety considerations, and characterization guidelines. The causality behind experimental choices is explained to provide a framework of self-validating protocols, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy and Workflow

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the selective bromination of 3-nitroacetophenone at the α-carbon position to produce 3-nitrophenacyl bromide. The subsequent stage employs the Delépine reaction, a classic and reliable method for the synthesis of primary amines from reactive alkyl halides.[1][2] This reaction offers excellent selectivity for the primary amine, minimizing the formation of secondary or tertiary amine byproducts, which can be problematic with other amination methods.[2] The final product is isolated as a stable hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Nitrophenacyl Bromide

The synthesis of the key intermediate, 3-nitrophenacyl bromide (also known as 2-bromo-1-(3-nitrophenyl)ethanone), is accomplished by the direct bromination of 3-nitroacetophenone.

Principle and Mechanism

This reaction is an α-halogenation of a ketone. The presence of the electron-withdrawing nitro group on the aromatic ring slightly deactivates the ketone, but the reaction proceeds readily at the α-carbon. The mechanism involves the formation of an enol or enolate intermediate, which then attacks molecular bromine. The reaction is often performed in a suitable solvent like chloroform or diethyl ether.[3][4] While sometimes catalyzed by a Lewis acid like aluminum chloride to enhance the electrophilicity of bromine[3], direct bromination in a solvent is also effective.[4]

Detailed Experimental Protocol

This protocol is based on established literature procedures.[4]

Safety Precaution: This procedure must be performed in a certified chemical fume hood. Bromine is highly corrosive, toxic, and volatile. 3-Nitrophenacyl bromide is a lachrymator (tear-inducing agent) and skin irritant.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory.

Table 1: Reagent and Solvent Quantities for 3-Nitrophenacyl Bromide Synthesis

| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Mass/Volume | Moles | Molar Equivalents |

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 10.0 g | 0.0605 | 1.0 |

| Bromine | Br₂ | 159.81 | 3.1 mL (9.67 g) | 0.0605 | 1.0 |

| Chloroform | CHCl₃ | 119.38 | 100 mL | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 10.0 g (0.0605 mol) of 3-nitroacetophenone in 60 mL of chloroform.[4]

-

Bromine Addition: In the dropping funnel, prepare a solution of 3.1 mL (9.67 g, 0.0605 mol) of bromine in 40 mL of chloroform.

-

Reaction Execution: Add the bromine solution dropwise to the stirred solution of 3-nitroacetophenone over 30-45 minutes. The deep red-brown color of bromine should dissipate as it is consumed. A gentle evolution of HBr gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until the solution becomes pale yellow, indicating the consumption of bromine.

-

Work-up: Carefully evaporate the chloroform solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting crude solid is recrystallized from a suitable solvent such as benzene or an ethanol/water mixture to yield pure 3-nitrophenacyl bromide as a crystalline solid.[4] The typical melting point is in the range of 90-96 °C.

Step 2: Synthesis of this compound via the Delépine Reaction

The conversion of 3-nitrophenacyl bromide to the target primary amine hydrochloride is achieved using the Delépine reaction. This method is particularly effective for reactive α-haloketones.[7]

Principle and Mechanism

The Delépine reaction proceeds in two distinct phases:

-

Salt Formation: 3-Nitrophenacyl bromide, an electrophilic alkyl halide, undergoes a nucleophilic substitution (Sɴ2) reaction with hexamethylenetetramine (urotropine).[8] One of the nitrogen atoms of the hexamine acts as the nucleophile, displacing the bromide and forming a stable quaternary ammonium salt. This salt is often insoluble in non-polar solvents like chloroform, causing it to precipitate from the reaction mixture.[8]

-

Acidic Hydrolysis: The quaternary ammonium salt is then hydrolyzed by refluxing in ethanolic hydrochloric acid. The acidic conditions protonate the nitrogen atoms, leading to the breakdown of the hexamine cage structure. This process liberates the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (which may form formaldehyde diethyl acetal in the ethanolic solution).[1][2][8]

Caption: Mechanistic overview of the Delépine reaction.

Detailed Experimental Protocol

Safety Precaution: Handle concentrated hydrochloric acid with extreme care in a fume hood. The reaction involves refluxing flammable ethanol; ensure no ignition sources are nearby and use appropriate heating mantles and condensers.

Table 2: Reagent and Solvent Quantities for the Delépine Reaction

| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Mass/Volume | Moles | Molar Equivalents |

| 3-Nitrophenacyl Bromide | C₈H₆BrNO₃ | 244.04 | 12.2 g | 0.05 | 1.0 |

| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | 7.7 g | 0.055 | 1.1 |

| Chloroform | CHCl₃ | 119.38 | 150 mL | - | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | 15 mL | ~0.18 | 3.6 |

Procedure:

-

Salt Formation: Dissolve 12.2 g (0.05 mol) of 3-nitrophenacyl bromide in 150 mL of chloroform in a 500 mL round-bottom flask. Add 7.7 g (0.055 mol) of hexamethylenetetramine to the solution.

-

Reflux: Heat the mixture to reflux with stirring for 2-3 hours. The quaternary ammonium salt will precipitate as a white solid.

-

Isolation of Intermediate Salt: Cool the reaction mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold chloroform or diethyl ether to remove any unreacted starting material.

-

Hydrolysis: Transfer the dried quaternary salt to a clean 500 mL round-bottom flask. Add 100 mL of 95% ethanol and 15 mL of concentrated hydrochloric acid.

-

Reflux for Hydrolysis: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

Product Isolation: After the reflux period, cool the reaction mixture in an ice bath. The this compound product will crystallize out of the solution.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol, followed by a wash with diethyl ether to facilitate drying. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property / Technique | Data | Source |

| Chemical Formula | C₈H₉ClN₂O₃ | [9] |

| Molecular Weight | 216.62 g/mol | [9] |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | [9] |

| Appearance | Expected to be a crystalline solid | - |

| ¹H NMR | Expected signals: Aromatic protons (multiplets, ~7.5-8.5 ppm), α-CH₂ protons (singlet, ~4.5 ppm), -NH₃⁺ protons (broad singlet, variable position) | Inferred |

| IR Spectroscopy | Expected absorptions (cm⁻¹): ~3000-2800 (N-H stretch, ammonium), ~1700 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1530 & ~1350 (N-O stretch, nitro) | Inferred[10] |

| Mass Spectrometry | Monoisotopic Mass of parent amine: 180.05 Da | [11] |

Note: Specific spectral data should be acquired experimentally for confirmation.

Safety and Handling

General Precautions: All synthetic steps should be carried out in a well-ventilated chemical fume hood.[5][12] Standard PPE, including safety goggles, lab coats, and appropriate gloves, must be worn at all times. Emergency eyewash stations and safety showers should be readily accessible.[6]

Chemical-Specific Hazards:

-

3-Nitroacetophenone: Handle with care.

-

Bromine: Extremely corrosive and toxic. Avoid inhalation and skin contact. Always handle in a fume hood.

-

3-Nitrophenacyl Bromide: Lachrymator and skin irritant. Avoid inhalation of dust and direct contact.[13][14]

-

Chloroform: Toxic and a suspected carcinogen.[2] Minimize exposure.

-

Hydrochloric Acid: Corrosive. Causes severe skin and eye burns.[6] Handle with appropriate containment.

-

Ethanol: Flammable liquid. Keep away from ignition sources.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This guide details a reliable and well-documented two-step synthesis for this compound. The procedure begins with the α-bromination of 3-nitroacetophenone, followed by a selective Delépine reaction to install the primary amine. By providing detailed protocols, mechanistic explanations, and critical safety information, this document serves as a comprehensive resource for researchers undertaking this synthesis. The described methodology is robust and scalable, making it suitable for various laboratory and research applications.

References

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (2023). Delépine reaction. In Wikipedia. Retrieved from [Link]

-

Scribd. (n.d.). Delepine Amine Synthesis. Scribd. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Delépine reaction. Sciencemadness Wiki. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of α-bromo-3-nitroacetophenone. PrepChem.com. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8N2O3). PubChemLite. Retrieved from [Link]

-

Fvs. (n.d.). 3 Nitroacetophenone Ir Spectrum. Fvs. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Delépine reaction - Wikipedia [en.wikipedia.org]

- 3. 3-Nitrophenacylbromide | 2227-64-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. scribd.com [scribd.com]

- 8. Delepine reaction [organic-chemistry.org]

- 9. This compound | C8H9ClN2O3 | CID 2774374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fvs.com.py [fvs.com.py]

- 11. PubChemLite - this compound (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. CAS 2227-64-7: 3-Nitrophenacyl bromide | CymitQuimica [cymitquimica.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 3-Nitrophenacylamine Hydrochloride

This guide provides a comprehensive overview of the solubility characteristics of 3-Nitrophenacylamine hydrochloride (also known as 2-amino-1-(3-nitrophenyl)ethanone hydrochloride).[1][2] It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and analytical development. This document offers a detailed exploration of the theoretical and practical aspects of the solubility of this compound, including its physicochemical properties, a proposed synthesis and purification protocol, and a robust experimental method for solubility determination.

Introduction to this compound

This compound is a chemical compound that holds significance as a potential intermediate in organic synthesis, particularly in the preparation of more complex molecules in medicinal chemistry. The presence of a primary amine, a ketone, and a nitroaromatic group makes it a versatile building block. A comprehensive understanding of its solubility is paramount for its effective utilization in research and development. Solubility data informs critical process parameters such as reaction conditions, choice of solvents for purification, and formulation strategies for potential downstream applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(3-nitrophenyl)ethanone;hydrochloride | PubChem[1] |

| Synonyms | 3-Nitrophenacylamine HCl, 2-Amino-3'-nitroacetophenone hydrochloride | PubChem[1] |

| CAS Number | 36765-84-1 | Apollo Scientific[3] |

| Molecular Formula | C₈H₉ClN₂O₃ | PubChem[1] |

| Molecular Weight | 216.62 g/mol | PubChem[1] |

| Parent Compound | 2-Amino-1-(3-nitrophenyl)ethanone | PubChem[1][4] |

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been extensively published. However, based on its chemical structure as an amine hydrochloride, a qualitative and estimated solubility profile can be predicted. The presence of the hydrochloride salt significantly increases its polarity compared to its free base form, 2-amino-1-(3-nitrophenyl)ethanone.[1][4]

Expected Solubility in Common Solvents

The compound is expected to exhibit higher solubility in polar protic solvents due to favorable ion-dipole interactions and hydrogen bonding. Conversely, its solubility will likely be limited in non-polar aprotic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine and ketone functionalities suggest good aqueous solubility. |

| Methanol | Soluble | As a polar protic solvent, methanol is expected to effectively solvate the ionic compound. |

| Ethanol | Moderately Soluble | Similar to methanol, but the slightly lower polarity of ethanol may result in reduced solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds. |

| Acetone | Sparingly Soluble | The moderate polarity of acetone may allow for some dissolution, but likely less than more polar solvents. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The low polarity of DCM makes it a poor solvent for ionic salts. |

| Hexane | Insoluble | As a non-polar solvent, hexane is not expected to dissolve a polar ionic compound like this compound. |

Factors Influencing Solubility

-

pH: The solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic to neutral conditions, the amine group will be protonated, favoring solubility. In basic conditions, the free base may precipitate, leading to a decrease in solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This principle is fundamental to the purification of the compound by recrystallization.

-

Presence of Other Solutes: The solubility can be affected by the presence of other salts or organic molecules in the solution due to common ion effects or changes in solvent properties.

Synthesis and Purification of this compound

Proposed Synthesis Pathway

A common route to aminoketones involves the halogenation of a ketone followed by amination. For this compound, this could involve the bromination of 3'-nitroacetophenone to yield 2-bromo-1-(3-nitrophenyl)ethanone, followed by reaction with an amine source and subsequent salt formation.

Step-by-Step Synthesis Protocol

Step 1: Bromination of 3'-Nitroacetophenone

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

From the dropping funnel, add bromine (1 equivalent) dropwise to the solution while stirring. The reaction is typically performed at room temperature, but gentle heating may be required to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure. The crude 2-bromo-1-(3-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Amination and Hydrochloride Salt Formation

-

Dissolve the purified 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of a suitable amine source, such as a solution of ammonia in ethanol or hexamethylenetetramine (for the Delepine reaction).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion of the amination, the reaction mixture can be acidified with hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) to precipitate the this compound.

-

The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

Purification by Recrystallization

The purity of the synthesized this compound can be enhanced by recrystallization.

-

Select a suitable solvent system. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, such as ethanol/water or methanol/diethyl ether, may also be effective.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. The solution can then be placed in an ice bath to maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (shake-flask) method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow.

Detailed Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (purity > 99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, DMSO)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a precise volume of the desired solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the sample and then filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method. A calibration curve should be prepared using standards of known concentration.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.

-

Conclusion

While specific, published quantitative solubility data for this compound is currently limited, this guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and the principles governing the solubility of amine hydrochlorides, a qualitative solubility profile can be effectively predicted. Furthermore, the detailed synthesis, purification, and experimental solubility determination protocols provided herein offer a practical path for obtaining the precise data required for various scientific applications. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

PubChem. 2-Amino-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C8H9ClN2O3 | CID 2774374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3'-nitroacetophenone hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 36765-84-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-amino-1-(3-nitrophenyl)ethanone HCl: Structure, Interpretation, and Methodology

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride (C₈H₉ClN₂O₃). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. We will delve into the theoretical principles behind each technique, interpret the spectral data with insights from analogous compounds, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

2-amino-1-(3-nitrophenyl)ethanone hydrochloride is a substituted acetophenone derivative. Its structure comprises a benzene ring substituted with a nitro group at the meta position and an aminoethanone hydrochloride side chain. This unique arrangement of functional groups—a ketone, a nitro group, and a primary amine salt—gives rise to a distinct spectroscopic fingerprint.

Chemical Structure:

Caption: Chemical structure of 2-amino-1-(3-nitrophenyl)ethanone HCl.

Understanding the interplay of these functional groups is paramount to interpreting the resulting spectra. The electron-withdrawing nature of the nitro and carbonyl groups significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR spectrum. The presence of the amine hydrochloride introduces characteristic vibrations in the IR spectrum and affects the fragmentation patterns in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. This technique is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands

The IR spectrum of 2-amino-1-(3-nitrophenyl)ethanone HCl is expected to exhibit several characteristic absorption bands. These have been predicted based on the known frequencies for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine Salt (R-NH₃⁺) | N-H stretching | 3000 - 2800 | Strong, broad |

| Amine Salt (R-NH₃⁺) | N-H bending | 1600 - 1500 | Medium |

| Aromatic C-H | C-H stretching | 3100 - 3000 | Medium to weak |

| Ketone (C=O) | C=O stretching | 1700 - 1680 | Strong |

| Nitro (NO₂) | Asymmetric N-O stretching | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric N-O stretching | 1370 - 1330 | Strong |

| Aromatic C=C | C=C stretching | 1600 - 1450 | Medium to weak |

| Aromatic C-H | C-H out-of-plane bending | 900 - 690 | Strong |

Rationale for Expected Frequencies: The carbonyl (C=O) stretching frequency is anticipated to be in the typical range for aryl ketones. Conjugation with the aromatic ring slightly lowers this frequency. The N-H stretching of the primary amine salt (NH₃⁺) is expected to appear as a broad band in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the nitro group are characteristically strong and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The substitution pattern on the benzene ring (meta-disubstituted) will influence the C-H out-of-plane bending vibrations in the fingerprint region.

Experimental Protocol: Acquiring an IR Spectrum

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

-

Sample Preparation: Place a small amount of the solid 2-amino-1-(3-nitrophenyl)ethanone HCl powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

This protocol is a self-validating system as the resulting spectrum should clearly show the characteristic peaks for the expected functional groups, confirming the compound's identity.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-amino-1-(3-nitrophenyl)ethanone HCl is predicted to show distinct signals for the aromatic protons, the methylene protons, and the amine protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-4, H-5, H-6) | 7.5 - 8.8 | Multiplets | 4H |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet | 2H |

| Amine (-NH₃⁺) | 8.0 - 9.0 (broad) | Singlet (broad) | 3H |

Rationale for Chemical Shifts and Multiplicities: The aromatic protons are expected to be in the downfield region (7.5-8.8 ppm) due to the deshielding effects of the nitro and carbonyl groups. The specific splitting patterns will depend on the coupling constants between the adjacent protons. The methylene protons adjacent to the carbonyl group and the aminium group are significantly deshielded and are expected to appear as a singlet around 4.5-5.0 ppm. The protons of the ammonium group (-NH₃⁺) are acidic and their signal is often broad and can exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-NO₂) | 148 - 152 |

| Aromatic (C-CO) | 135 - 140 |

| Aromatic (C-H) | 120 - 135 |

| Methylene (-CH₂-) | 45 - 55 |

Rationale for Chemical Shifts: The carbonyl carbon is the most deshielded and appears furthest downfield. The aromatic carbon attached to the nitro group is also significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents. The methylene carbon, being adjacent to the electron-withdrawing carbonyl and aminium groups, will be found in the 45-55 ppm range.

Experimental Protocol: NMR Data Acquisition

Methodology: ¹H and ¹³C NMR in a Deuterated Solvent

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-1-(3-nitrophenyl)ethanone HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation

For 2-amino-1-(3-nitrophenyl)ethanone HCl, the base molecule is C₈H₈N₂O₃ with a monoisotopic mass of approximately 180.05 Da.[1] The hydrochloride salt will have a molecular weight of approximately 216.62 g/mol .[2][3]

In a typical mass spectrometry experiment (e.g., electrospray ionization - ESI), the molecule is expected to be observed as the protonated molecular ion of the free base, [M+H]⁺, at an m/z of approximately 181.06.

Key Expected Fragments:

-

[M-NH₂CH₂]⁺ (m/z ~150): Loss of the amino-methylene group.

-

[M-CO]⁺ (m/z ~152): Loss of carbon monoxide.

-

[NO₂C₆H₄CO]⁺ (m/z ~150): The 3-nitrobenzoyl cation.

-

[C₆H₄CO]⁺ (m/z ~104): Loss of the nitro group.

-

[C₆H₅]⁺ (m/z ~77): Phenyl cation.

Sources

- 1. 2-Amino-1-(3-nitrophenyl)ethanone | C8H8N2O3 | CID 2774375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3'-nitroacetophenone hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Nitrophenacylamine Hydrochloride

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Nitrophenacylamine hydrochloride (CAS No: 36765-84-1). As a compound utilized in specialized research and development environments, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring personnel safety and experimental integrity. This guide is intended for researchers, laboratory technicians, and drug development professionals who may handle this substance.

Core Chemical Identity and Hazard Profile

This compound, with the molecular formula C₈H₉ClN₂O₃, is a nitroaromatic compound.[1] The presence of the nitro group (NO₂) and the amine hydrochloride moiety dictates its reactivity and toxicological profile. The primary hazards associated with this compound are significant and demand stringent adherence to safety protocols.

Aggregated GHS information indicates that this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] This classification is consistent with related nitro-aromatic compounds and amine salts, which are known to be irritants and corrosive upon direct contact.

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

The causality behind these classifications stems from the chemical's reactivity. The hydrochloride salt can create a corrosive acidic environment upon contact with moisture on the skin or in the eyes. The nitroaromatic structure itself can contribute to irritant and toxic effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential. This self-validating system ensures that risk is minimized at every level of operation.

Mandatory Engineering Controls

The primary objective of engineering controls is to isolate the handler from the hazardous substance.

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][4][5] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1][2][4]

-

Eyewash Station and Safety Shower: Immediate access to a fully functional eyewash station and safety shower is non-negotiable.[4][5] In the event of accidental contact, immediate and copious flushing of the affected area is the most critical first aid step.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be worn correctly at all times when handling this compound.

| PPE Item | Specification | Rationale for Use |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can cause severe burns and irritation.[5] Always wash hands thoroughly after handling, even after removing gloves.[3][6] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. The severe risk of serious eye damage necessitates the use of fully sealing goggles.[4] A face shield provides an additional layer of protection against splashes. |